3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chloro-substituted benzene ring with an indolinone moiety, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative and the specific biological context in which it is used .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are largely due to its indole nucleus, which allows it to bind with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to exhibit notable cytotoxicity toward several human cancer cell lines . In particular, it has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, a known AChE inhibitor .
Temporal Effects in Laboratory Settings
It has been noted that under ultraviolet irradiation, diverse (2-oxoindolin-3-yl)methanesulfonohydrazides are generated in moderate to good yields .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the chloro-substituted indolinone with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indolinone moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while oxidation can produce an oxoindole derivative.
Scientific Research Applications
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity and binding properties.
3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the methyl group, potentially altering its chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro group, indolinone core, and sulfonamide moiety makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNBXAQRIRZWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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